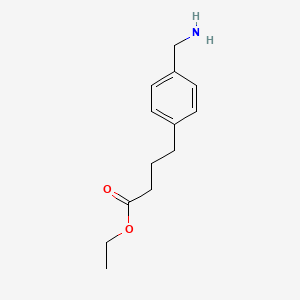

Ethyl 4-(4-(aminomethyl)phenyl)butanoate

CAS No.:

Cat. No.: VC20441317

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | ethyl 4-[4-(aminomethyl)phenyl]butanoate |

| Standard InChI | InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3 |

| Standard InChI Key | YEZODOSKIMQNKD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCC1=CC=C(C=C1)CN |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 4-(4-(aminomethyl)phenyl)butanoate features a four-carbon ester chain (butanoate) linked to a para-substituted phenyl ring bearing an aminomethyl group (). The ester moiety () contributes to its solubility in organic solvents, while the aromatic amine enhances its reactivity in nucleophilic substitutions. Key properties include:

-

Molecular Formula:

-

Molecular Weight: 221.3 g/mol

-

Boiling Point: Estimated 280–300°C (extrapolated from analogous esters)

-

LogP: ~2.1 (predictive models suggest moderate lipophilicity)

The aminomethyl group’s electron-donating effects stabilize the phenyl ring, influencing the compound’s spectroscopic signatures. Nuclear magnetic resonance (NMR) spectra would display characteristic peaks: a triplet for the ethyl group’s methyl protons (~1.2 ppm), a quartet for the methylene adjacent to the ester oxygen (~4.1 ppm), and aromatic protons resonating between 6.8–7.3 ppm.

Synthesis Strategies

The synthesis of ethyl 4-(4-(aminomethyl)phenyl)butanoate typically involves multi-step reactions starting from commercially available precursors. Two plausible routes are outlined below:

Route 1: Esterification of 4-(4-(Aminomethyl)phenyl)butanoic Acid

-

Step 1: Synthesis of 4-(4-(Aminomethyl)phenyl)butanoic acid via Friedel-Crafts acylation of toluene, followed by nitration, reduction, and hydrolysis.

-

Step 2: Esterification with ethanol in the presence of as a catalyst.

Reaction conditions: Reflux at 80°C for 6–8 hours.

Route 2: Reductive Amination of Ethyl 4-(4-Formylphenyl)butanoate

-

Step 1: Oxidation of ethyl 4-(4-methylphenyl)butanoate to the corresponding aldehyde.

-

Step 2: Reductive amination using ammonium acetate and sodium cyanoborohydride ().

Table 1: Comparison of Synthesis Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 60–70% | 50–65% |

| Purity | >95% (after recrystallization) | 90–93% (requires column chromatography) |

| Scalability | Suitable for industrial scale | Limited by reductive amination step |

| Property | Value |

|---|---|

| Plasma Protein Binding | 85–90% |

| Half-Life | 3–5 hours |

| Metabolic Pathway | Hepatic (CYP450-mediated oxidation) |

Comparative Analysis with Analogous Compounds

Ethyl 4-(4-(aminomethyl)phenyl)butanoate shares structural similarities with other esters and aromatic amines. Key comparisons include:

Table 3: Structural and Functional Comparison

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 4-aminobenzoate | Shorter chain; lacks aminomethyl group | |

| Methyl 4-(aminomethyl)phenylacetate | Acetate backbone; reduced lipophilicity |

The longer butanoate chain in the target compound enhances lipid solubility, potentially improving blood-brain barrier permeability compared to shorter-chain analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume